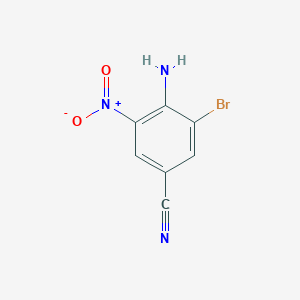

2,3,5,6-Tetrachloroisonicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related nitrile compounds involves complex reactions, including electrochemical characterizations and interactions with metal centers, which can influence the synthesis process of 2,3,5,6-Tetrachloroisonicotinonitrile. For instance, novel nitrile compounds have been synthesized and characterized, demonstrating the intricate processes involved in creating such chemicals (Demirbaş et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3,5,6-Tetrachloroisonicotinonitrile has been extensively studied, revealing the importance of molecular interactions and structural characteristics. For example, research on the molecular structure of energetic materials provides insights into their stability and performance, which could be analogous to understanding 2,3,5,6-Tetrachloroisonicotinonitrile's structure (Wei, Zhang, & Shreeve, 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,3,5,6-Tetrachloroisonicotinonitrile might include its interaction with other compounds and how it behaves under various conditions. The synthesis and reaction of tetraalkyldiindane with isonitriles, for example, show how similar compounds react with isonitriles without breaking the In-In single bond, indicating potential reactivity pathways for 2,3,5,6-Tetrachloroisonicotinonitrile (Uhl, Hannemann, & Wartchow, 1998).

Physical Properties Analysis

The physical properties of compounds closely related to 2,3,5,6-Tetrachloroisonicotinonitrile, such as density, melting points, and solubility, are crucial for understanding its behavior in different environments. Studies on similar compounds, like energetic materials with high nitrogen content, help in deducing the physical properties that 2,3,5,6-Tetrachloroisonicotinonitrile might exhibit (Li, Liu, & Pang, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various chemical conditions, are essential for understanding how 2,3,5,6-Tetrachloroisonicotinonitrile can be utilized in chemical syntheses and industrial applications. Investigations into the chemical behavior of structurally similar compounds provide valuable insights into potential chemical properties (Wang, Lai, Liu, Lian, & Xue, 2009).

Wissenschaftliche Forschungsanwendungen

Polymorph Characterization

Research into polymorphs of chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile), a compound closely related to "2,3,5,6-Tetrachloroisonicotinonitrile", has expanded our understanding of its structural diversity. A study by Tremayne et al. (2004) used X-ray diffraction and computer crystal structure prediction to characterize new polymorphs of chlorothalonil, revealing insights into its disordered structures and lattice energy, which could influence the development of materials with enhanced stability and functionality (Tremayne et al., 2004).

Explosives Degradation

The biodegradation and biotransformation of explosives, particularly those involving chlorinated compounds, are crucial for environmental remediation. Rylott et al. (2011) discussed the role of microorganisms and plants in degrading toxic compounds like trinitrotoluene, highlighting the potential for using biological systems to mitigate explosive contaminants, which may share pathways with chlorinated nitriles degradation (Rylott et al., 2011).

Catalysis and Synthesis

The development of new synthetic methods for tetrazines from aliphatic nitriles, as explored by Yang et al. (2012), showcases the versatility of nitrile compounds in producing valuable intermediates for bioorthogonal conjugations. This research highlights the potential for using chlorinated nitriles in creating complex molecules for medical and materials science applications (Yang et al., 2012).

Antimicrobial Activity

The antimicrobial properties of novel compounds derived from thiophene derivatives, as investigated by Mabkhot et al. (2016), indicate that chlorinated nitriles and their derivatives can serve as potent antimicrobial agents. This research opens avenues for the development of new antibiotics leveraging the structural elements of chlorinated nitriles (Mabkhot et al., 2016).

Environmental Remediation

Research on the complete reductive dechlorination of chlorothalonil by Dehalogenimonas populations, as demonstrated by Qiao et al. (2022), provides valuable insights into the microbial pathways capable of breaking down chlorinated pesticides. This study not only highlights the environmental impact of chlorothalonil but also emphasizes the potential for bioremediation strategies to address pollution from such compounds (Qiao et al., 2022).

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloropyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGYOIRZZWUJJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347117 |

Source

|

| Record name | 2,3,5,6-Tetrachloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrachloroisonicotinonitrile | |

CAS RN |

16297-06-6 |

Source

|

| Record name | 2,3,5,6-Tetrachloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)